

# Spectroscopic Profile of Ethyl 3-hydroxy-3-phenylpropanoate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 3-hydroxy-3-phenylpropanoate*

Cat. No.: *B1359866*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-hydroxy-3-phenylpropanoate**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 3-hydroxy-3-phenylpropanoate**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
1.25	t	7.1	3H	-OCH <sub>2</sub> CH <sub>3</sub>
2.75	d	6.3	2H	-CH(OH)CH <sub>2</sub> -
3.5 (approx.)	br s	-	1H	-OH
4.15	q	7.1	2H	-OCH <sub>2</sub> CH <sub>3</sub>
5.12	t	6.3	1H	-CH(OH)CH <sub>2</sub> -
7.25-7.40	m	-	5H	Ar-H

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
14.1	-OCH <sub>2</sub> CH <sub>3</sub>
45.8	-CH(OH)CH <sub>2</sub> -
60.8	-OCH <sub>2</sub> CH <sub>3</sub>
70.3	-CH(OH)CH <sub>2</sub> -
125.8	Ar-CH (ortho)
127.8	Ar-CH (para)
128.5	Ar-CH (meta)
142.7	Ar-C (ipso)
172.1	C=O

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3450 (broad)	O-H stretch (alcohol)
3030	C-H stretch (aromatic)
2980, 2930	C-H stretch (aliphatic)
1730	C=O stretch (ester)
1600, 1495, 1450	C=C stretch (aromatic ring)
1210, 1180	C-O stretch (ester and alcohol)
750, 700	C-H bend (monosubstituted benzene)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Interpretation
194	[M] <sup>+</sup> (Molecular ion)
149	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
107	[C <sub>6</sub> H <sub>5</sub> CHOH] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
79	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Ethyl 3-hydroxy-3-phenylpropanoate** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 MHz for a 400 MHz  $^1\text{H}$  instrument). A proton-decoupled pulse sequence is employed. The spectral width is set to around 220 ppm. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** A drop of neat **Ethyl 3-hydroxy-3-phenylpropanoate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- **Sample Preparation (Solution):** Alternatively, a dilute solution of the compound in a suitable solvent (e.g., carbon tetrachloride,  $\text{CCl}_4$ , or chloroform,  $\text{CHCl}_3$ ) is prepared and placed in a solution cell with an appropriate path length (typically 0.1 to 1.0 mm). A spectrum of the pure solvent is also recorded for background subtraction.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . An average of 16 to 32 scans is usually sufficient.

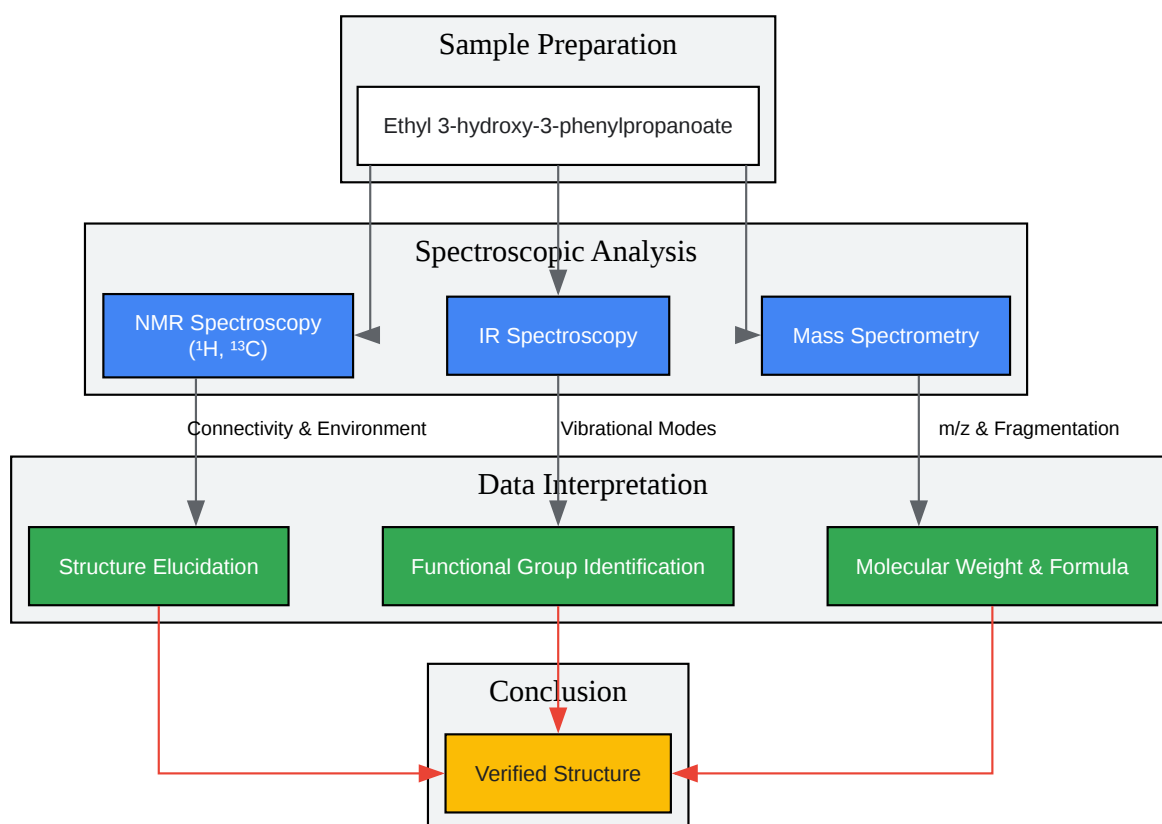
## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **Ethyl 3-hydroxy-3-phenylpropanoate** in a volatile solvent such as methanol or acetonitrile is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

- **Mass Analysis and Detection:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ). A detector then records the abundance of each ion.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **Ethyl 3-hydroxy-3-phenylpropanoate**.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

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